3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-2-3-11-14(26-20-18-11)15(23)21-7-4-10(5-8-21)22-16(24)13-12(17-19-22)6-9-25-13/h6,9-10H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGNNNUQDDBDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.
- Molecular Formula : C₁₄H₁₈N₄O₄S
- Molecular Weight : 338.38 g/mol
- CAS Number : 2034315-28-9
The structure features a piperidine ring substituted with a thiadiazole carbonyl group and a thieno-triazine moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its antibacterial and antifungal properties. Various studies have highlighted its effectiveness against different microbial strains.
Antibacterial Activity
Recent studies have shown that derivatives of thiadiazole and triazine exhibit significant antibacterial activity. For instance:
- In vitro Studies : Compounds similar to the target molecule demonstrated notable zones of inhibition against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Target Compound | 30 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger, showing effective inhibition at concentrations as low as 50 µg/mL .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The thiadiazole moiety may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Studies and Research Findings
Several studies have been conducted to assess the biological efficacy of compounds related to the target molecule:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial properties. The results indicated that modifications on the piperidine ring significantly influenced activity levels .
- Comparative Analysis : In a comparative study, the target compound was found to be more effective than traditional antibiotics in treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations
Substituent Effects on Bioactivity :
- The presence of electron-withdrawing groups (e.g., sulfonamide in Compound 6b) correlates with antibacterial activity, likely due to enhanced interactions with bacterial enzymes .
- Bulky aromatic substituents (e.g., pyrrolotriazolopyrimidine in Compound 19b) improve anticancer activity by promoting intercalation or kinase inhibition .
- The target compound’s 4-propyl-thiadiazole group may balance lipophilicity and metabolic stability, akin to pyrazole derivatives in .
Molecular Weight and Drug-Likeness :
- Analogues with molecular weights <500 g/mol (e.g., Compounds 10 and 19b) align with Lipinski’s rules for oral bioavailability, whereas heavier compounds (e.g., Compound 6b) may face absorption challenges .
- The target compound’s estimated molecular weight (~400–410 g/mol) suggests favorable pharmacokinetic properties.
Sulfonyl vs. carbonyl linkers ( vs. Target Compound): Sulfonyl groups enhance polarity, possibly improving solubility but reducing membrane permeability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example, thieno-triazinone cores are often synthesized via refluxing aminothiophene derivatives with formic acid, followed by coupling with piperidine intermediates using thiocarbonyl or carbonyl reagents . The 1,2,3-thiadiazole moiety may be introduced via cyclocondensation of thioamides or via [3+2] cycloaddition reactions under controlled conditions . Key steps require optimization of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF or ethanol) to enhance yields.
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assignments of piperidine protons (δ 1.5–3.0 ppm) and thieno-triazinone aromatic signals (δ 7.0–8.5 ppm) are essential .
- IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and thiadiazole (C-S stretching at 600–700 cm⁻¹) groups .
- Elemental Analysis : Validates purity by matching experimental and calculated C, H, N, and S percentages (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for initial biological screening?
Common assays include enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity profiling using cell lines (e.g., MTT assay). For triazinone derivatives, activity against microbial or cancer cell models is often prioritized . Dose-response curves (IC50 values) and selectivity indices are calculated to assess potency.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like desulfurization intermediates?
Byproduct formation (e.g., thiophene derivatives) can be mitigated by:
- Temperature control : Lowering reaction temperatures during thiocarbonyl coupling to prevent sulfur loss .
- Catalyst screening : Using Cu(I) or Ru-based catalysts to enhance regioselectivity in cycloaddition steps .
- Chromatographic monitoring : TLC or HPLC to track intermediate stability and isolate pure fractions .
Q. What computational approaches predict electronic properties and binding modes?
- DFT calculations : Optimize molecular geometry, HOMO-LUMO gaps, and electrostatic potential maps to correlate structure-activity relationships .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, thiadiazole rings may engage in π-π stacking with aromatic residues in active sites .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., propyl to cyclopropyl) to isolate critical pharmacophores .
Q. What strategies resolve discrepancies in NMR assignments for complex fused-ring systems?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .
- Comparative analysis : Cross-reference with spectral data of structurally related compounds (e.g., thieno-pyrimidinones) .
Q. How are byproducts characterized and their impact on biological activity quantified?
- LC-MS/MS : Identify byproducts (e.g., hydrolyzed thiadiazole) and quantify their abundance .
- Bioassay spiking : Add purified byproducts to active samples to test for antagonistic/synergistic effects .
Q. Methodological Guidance
- Synthesis : Prioritize stepwise coupling (e.g., piperidine-thiadiazole before thieno-triazinone attachment) to reduce steric hindrance .
- Characterization : Combine X-ray crystallography (if crystals are obtainable) with DFT-optimized structures for unambiguous validation .
- Biological testing : Include positive controls (e.g., known inhibitors) and validate results across multiple assay formats (e.g., fluorescence vs. radiometric) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
